Numidargistat dihydrochloride
Vue d'ensemble
Description
Numidargistat dihydrochloride is a useful research compound. Its molecular formula is C11H24BCl2N3O5 and its molecular weight is 360.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Numidargistat dihydrochloride, known as CB-1158, is a potent and selective inhibitor of arginase I and II, enzymes that play a critical role in the metabolic regulation of the tumor microenvironment (TME). This article explores its biological activity, focusing on its effects on immune modulation, cancer therapy, and relevant pharmacological data.
Arginases convert L-arginine into urea and L-ornithine, leading to a depletion of L-arginine, which is essential for T cell function and proliferation. By inhibiting arginase activity, numidargistat aims to enhance anti-tumor immunity and counteract immune suppression in the TME.
- Inhibition Potency : Numidargistat exhibits an IC50 of 86 nM for human arginase I and 296 nM for arginase II in recombinant systems. In various human cell types, it shows IC50 values ranging from 32 to 210 μM, indicating variable effectiveness depending on the cellular context .
In Vitro Studies
Cell Lines Tested : The biological activity of numidargistat has been evaluated in several human cancer cell lines including HepG2 (liver cancer) and K562 (leukemia).
- HepG2 Cells : Exhibited an IC50 of 139 μM.
- K562 Cells : Displayed an IC50 of 32 μM.
These results suggest that while numidargistat effectively inhibits arginase activity, its intracellular efficacy may be limited compared to other inhibitors .
In Vivo Studies
Research has demonstrated that numidargistat can alter the immune landscape in tumor-bearing mice:
- Tumor Growth Inhibition : In mouse models bearing CT26 colon cancer cells, treatment with numidargistat (100 mg/kg, twice daily) resulted in increased infiltration of cytotoxic T cells into tumors and reduced tumor growth when combined with PD-L1 blockade .
- Immune Modulation : The compound enhances the proliferation of CD8+ T cells and natural killer (NK) cells while increasing inflammatory cytokines in the TME .
Clinical Trials
Numidargistat is currently under investigation in several clinical trials:
- Phase I/II Trials : Evaluating its safety and efficacy as a monotherapy and in combination with pembrolizumab (an anti-PD-1 therapy) for colorectal cancer. Early results indicate a partial response rate of 37% when combined with pembrolizumab compared to 3% with monotherapy .
Study Type | Population | Treatment | Response Rate |
---|---|---|---|
Phase I/II | Colorectal Cancer | Numidargistat + Pembrolizumab | 37% |
Phase I/II | Various Tumors | Numidargistat Monotherapy | 3% |
Pharmacokinetics
Numidargistat has a short half-life (~6 hours) and requires administration twice daily. Its pharmacokinetic profile includes:
- Volume of Distribution : Low volume suggests limited tissue penetration.
- Plasma Arginase Activity : Inhibition leads to increased plasma levels of L-arginine across all tested doses .
Case Studies
In a notable case involving patients with advanced solid tumors treated with numidargistat:
Propriétés
IUPAC Name |
(3R,4S)-3-amino-1-[(2S)-2-aminopropanoyl]-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid;dihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22BN3O5.2ClH/c1-7(13)9(16)15-5-8(3-2-4-12(19)20)11(14,6-15)10(17)18;;/h7-8,19-20H,2-6,13-14H2,1H3,(H,17,18);2*1H/t7-,8-,11-;;/m0../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSLCSYZAQTXGU-DVVKEHQFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCC1CN(CC1(C(=O)O)N)C(=O)C(C)N)(O)O.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(CCC[C@H]1CN(C[C@]1(C(=O)O)N)C(=O)[C@H](C)N)(O)O.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24BCl2N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.